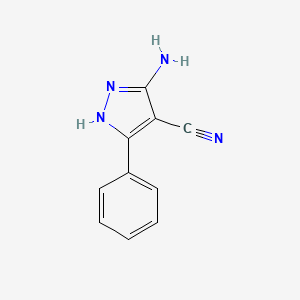

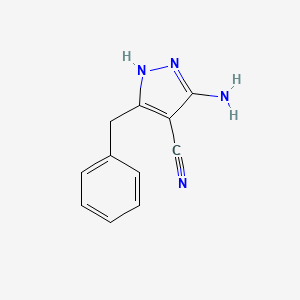

5-amino-3-benzyl-1H-pyrazole-4-carbonitrile

Overview

Description

5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C11H10N4 . It belongs to the family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been studied extensively. One method involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol, which yields aldoximes. These aldoximes are then converted into 5-amino-1H-pyrazole-4-carbonitriles in a basic medium .Chemical Reactions Analysis

5-amino-1H-pyrazole-4-carbonitriles are extensively utilized in the synthesis of condensed heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines via the reaction with 1,3-biselectrophilic reagents . The regioselectivity of these reactions, particularly the initial attack either by the exocyclic amino group or endocyclic nitrogen, has been a topic of study .Scientific Research Applications

Medicinal Chemistry and Drug Development

5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile has been investigated for its potential as a drug candidate. Researchers have explored its pharmacological properties, including its interactions with biological targets. Molecular modeling studies have provided insights into its binding affinity and potential therapeutic applications .

Antiparasitic Activity

The compound has shown promise as an antiparasitic agent. In particular, it has been evaluated for its activity against Leishmania parasites. Molecular simulations revealed favorable binding patterns in the active site of Leishmania major PTR1 (a potential drug target), suggesting its potential as an antileishmanial agent .

Multicomponent Synthesis

Researchers have developed efficient synthetic methods for 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. One such method involves a three-component synthesis, which allows for the rapid construction of pyrazole derivatives. These synthetic approaches are valuable for medicinal chemistry and compound libraries .

Catalyst Design

The compound has been used in catalyst design. For instance, 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride ([4CSPy]ZnCl₃) was designed and tested as an acidic catalyst for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles. Such catalysts play a crucial role in green chemistry and sustainable synthesis .

Computational Chemistry

Researchers have employed computational techniques, such as molecular docking and molecular dynamics simulations, to explore the behavior of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. These studies provide valuable insights into its stability, reactivity, and potential interactions with biological macromolecules .

Future Directions

The future directions for research on 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile and related compounds could include further exploration of their synthesis, characterization, and potential applications in the pharmaceutical and agrochemical industries. Additionally, more detailed studies on their safety and hazards could be beneficial .

Mechanism of Action

Target of Action

The primary target of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is the enzyme 2,2-dialkylglycine decarboxylase . This enzyme plays a crucial role in bacterial metabolism, making it a potential target for antimicrobial agents .

Mode of Action

The compound interacts with its target through a process known as molecular docking . This involves the compound binding to the active site of the enzyme, thereby inhibiting its function . The docking score, a measure of the binding affinity between the compound and its target, was found to be -9.32 kcal/mol, indicating a strong interaction .

Biochemical Pathways

This disruption could lead to the death of the bacteria, thereby exerting an antimicrobial effect .

Result of Action

The molecular and cellular effects of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile’s action primarily involve the inhibition of bacterial growth through the disruption of metabolic processes . This results in its potential antimicrobial activity .

properties

IUPAC Name |

3-amino-5-benzyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-7-9-10(14-15-11(9)13)6-8-4-2-1-3-5-8/h1-5H,6H2,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMBVRUAMOKCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=NN2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-benzyl-1H-pyrazole-4-carbonitrile | |

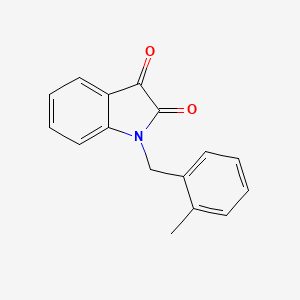

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.